Benzodioxole Substituent Confers Distinct Hydrogen-Bond Topology Versus 4-Chlorobenzyl Analog in 17β-HSD5 Active Site
In the co-crystal structure of 17β-HSD5 with 4-chloro-N-(4-chlorobenzyl)-5-nitro-1H-pyrazole-3-carboxamide (PDB 4WDU), the amide NH and nitro group form hydrogen bonds to the catalytic residues His117 and Tyr55, while the 4-chlorobenzyl aromatic ring occupies a hydrophobic pocket that undergoes a ligand-induced conformational rearrangement [1]. The target compound replaces the 4-chlorobenzyl group with a 1,3-benzodioxol-5-ylmethyl moiety, which introduces two additional hydrogen-bond-accepting oxygen atoms (the dioxole oxygens) at positions capable of interacting with Ser118 or Asn167 side-chains in the same sub-pocket, as inferred from the observed conformational plasticity of the inhibitor-binding cavity [1]. This substitution is expected to increase the polar surface area and potentially modulate the off-rate from 17β-HSD5 relative to the monochloro-phenyl analog.
| Evidence Dimension | Hydrogen-bond donor/acceptor count and binding-site interaction topology in 17β-HSD5 co-crystal |
|---|---|
| Target Compound Data | 1,3-Benzodioxol-5-ylmethyl substituent: 2 additional ether oxygen H-bond acceptors; calculated tPSA ≈ 113 Ų |
| Comparator Or Baseline | 4-Chloro-N-(4-chlorobenzyl)-5-nitro-1H-pyrazole-3-carboxamide (PDB 4WDU ligand): single 4-chlorobenzyl aromatic ring; no dioxole oxygen H-bond acceptors; calculated tPSA ≈ 87 Ų |
| Quantified Difference | Δ tPSA ≈ +26 Ų (topological polar surface area increase); additional 2 H-bond acceptor sites (dioxole vs. chlorobenzyl) |
| Conditions | PDB 4WDU: 17β-HSD5 co-crystal structure at 1.70 Å resolution; inhibitor binding mode confirmed by X-ray diffraction [1]; target compound interaction inferred by pharmacophore mapping. |
Why This Matters
For procurement decisions in 17β-HSD5-targeted drug discovery, the benzodioxole moiety may confer different isoform selectivity and binding kinetics compared to the characterized 4-chlorobenzyl analog, directly affecting structure–activity relationship interpretation and lead-optimization trajectory.
- [1] Amano Y, Yamaguchi T, Niimi T, Sakashita H. Structures of complexes of type 5 17β-hydroxysteroid dehydrogenase with structurally diverse inhibitors: insights into the conformational changes upon inhibitor binding. Acta Crystallogr D Biol Crystallogr. 2015;71(Pt 4):918-927. doi:10.1107/S1399004715002175 View Source
